![molecular formula C16H14N4O2S B2687768 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide CAS No. 927970-70-5](/img/structure/B2687768.png)
4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide
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Overview
Description
4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes and has shown promising results in the treatment of various diseases.
Scientific Research Applications
Carbonic Anhydrase Inhibitors
- A study designed thiopyrimidine-benzenesulfonamide conjugates as selective carbonic anhydrase II inhibitors. These compounds showed promising activity and selectivity, particularly compounds with Ki values of 0.04 µM against hCA II, suggesting potential in developing selective antiglaucoma drugs (Abdel-Mohsen et al., 2020).
Anticancer Activity
- A synthesis of novel indenopyridine derivatives, including 4-[2-amino-3-cyano-5-oxo-4-substitutedaryl-4H-indeno[1,2-b]pyridin-1-(5H)-yl]benzenesulfonamide, demonstrated in vitro anticancer activity against breast cancer cell line MCF7, with some compounds showing higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).
Antimicrobial Activity
- The synthesis of novel sulfonamide derivatives, including N-(2-aminophenyl)benzenesulfonamide, showed antimicrobial activity, with specific derivatives exhibiting significant inhibition against certain bacterial strains (Demircioğlu et al., 2018).
Phospholipase A2 Inhibitors
- A series of 4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides were evaluated as membrane-bound phospholipase A2 inhibitors. Compounds in this series inhibited arachidonic acid liberation from rabbit heart membrane fractions, suggesting potential therapeutic applications (Oinuma et al., 1991).
Inhibitors for Pneumocystis Carinii Dihydrofolate Reductase
- Triazenyl-substituted pyrimethamine derivatives, including 4-chloro-3-(3,3-dimethyltriazen-1-yl)phenyl]-6-ethylpyrimidine, were synthesized and showed potent and selective inhibition of Pneumocystis carinii dihydrofolate reductase, indicating potential in treating related infections (Stevens et al., 1997).
Luminescence and Antibacterial Properties
- Modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid was synthesized and used to construct d10 metal complexes. These complexes displayed photo-luminescence and antibacterial properties, with potential applications in materials science and microbiology (Feng et al., 2021).
Mechanism of Action
Target of Action
The primary target of 4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a serine/threonine-protein kinase that plays a crucial role in the control of the cell cycle and is essential for meiosis .
Mode of Action
It is known to interact with its target, cdk2 . The interaction between the compound and CDK2 may result in changes in the cell cycle, potentially affecting cell division and growth .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation . The downstream effects of these changes could include alterations in cell growth and division .
Pharmacokinetics
These properties would impact the bioavailability of the compound, influencing how much of the compound reaches its target and how long it remains active in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on CDK2 and the cell cycle . This could result in changes in cell growth and division .
properties
IUPAC Name |
4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c17-23(21,22)14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12/h1-11H,(H2,17,21,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVNEZXMIULPCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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